molecular formula C11H14BrN5 B14621601 1-(5-bromopyridin-3-yl)-2-tert-butyl-3-cyanoguanidine CAS No. 60560-09-0

1-(5-bromopyridin-3-yl)-2-tert-butyl-3-cyanoguanidine

Cat. No.: B14621601
CAS No.: 60560-09-0
M. Wt: 296.17 g/mol
InChI Key: IKQBUILEMPVYFM-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-3-yl)-2-tert-butyl-3-cyanoguanidine is a chemical compound that belongs to the class of guanidines It features a bromopyridine moiety, a tert-butyl group, and a cyanoguanidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-bromopyridin-3-yl)-2-tert-butyl-3-cyanoguanidine typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromopyridine and tert-butyl cyanoguanidine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of automated reactors and continuous flow systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromopyridin-3-yl)-2-tert-butyl-3-cyanoguanidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the pyridine ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the cyanoguanidine group.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyridine derivative, while a Suzuki-Miyaura coupling reaction would produce a biaryl compound.

Scientific Research Applications

1-(5-Bromopyridin-3-yl)-2-tert-butyl-3-cyanoguanidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.

    Biological Studies: It is used in studies investigating enzyme inhibition and receptor binding, contributing to the understanding of biochemical pathways.

    Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(5-bromopyridin-3-yl)-2-tert-butyl-3-cyanoguanidine involves its interaction with specific molecular targets. The bromopyridine moiety can bind to enzyme active sites or receptor binding pockets, while the cyanoguanidine group can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Bromopyridin-3-yl)methanamine: This compound features a similar bromopyridine moiety but with a methanamine group instead of a cyanoguanidine group.

    5-Bromopyridine-3-acetonitrile: This compound has a bromopyridine moiety with an acetonitrile group.

    1-(5-Bromo-3-pyridyl)piperazine: This compound includes a bromopyridine moiety and a piperazine ring.

Uniqueness

1-(5-Bromopyridin-3-yl)-2-tert-butyl-3-cyanoguanidine is unique due to the presence of the tert-butyl and cyanoguanidine groups, which confer distinct chemical and biological properties. These groups enhance its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

60560-09-0

Molecular Formula

C11H14BrN5

Molecular Weight

296.17 g/mol

IUPAC Name

1-(5-bromopyridin-3-yl)-2-tert-butyl-3-cyanoguanidine

InChI

InChI=1S/C11H14BrN5/c1-11(2,3)17-10(15-7-13)16-9-4-8(12)5-14-6-9/h4-6H,1-3H3,(H2,15,16,17)

InChI Key

IKQBUILEMPVYFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N=C(NC#N)NC1=CC(=CN=C1)Br

Origin of Product

United States

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